1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol
Overview
Description
1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butanol backbone with methoxyphenyl and diphenyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with diphenylacetonitrile in the presence of a base to form an intermediate, which is then reduced to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but differs in the core structure, leading to different biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a similar substituent but distinct core structure, affecting its pharmacological properties.
Uniqueness: 1-(4-Methoxyphenyl)-1,2-diphenylbutan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and diphenyl groups on a butanol backbone makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2/c1-3-22(18-10-6-4-7-11-18)23(24,19-12-8-5-9-13-19)20-14-16-21(25-2)17-15-20/h4-17,22,24H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBVQBATUNTIPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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